Propan-2-yl phenyl(2,4,6-trimethylbenzoyl)phosphinate
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Overview
Description
Propan-2-yl phenyl(2,4,6-trimethylbenzoyl)phosphinate is a photoinitiator used in various polymerization processes. It is particularly effective in initiating free radical polymerizations when exposed to light, making it valuable in applications such as 3D printing, coatings, and adhesives .
Preparation Methods
The synthesis of propan-2-yl phenyl(2,4,6-trimethylbenzoyl)phosphinate typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with phenylphosphinic acid in the presence of a base. This reaction is conducted in a dry organic solvent under an inert atmosphere to prevent moisture from interfering with the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Propan-2-yl phenyl(2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, primarily driven by its role as a photoinitiator. Upon exposure to light, it undergoes homolytic cleavage to generate free radicals, which then initiate polymerization reactions . Common reagents used in these reactions include monomers such as acrylates and methacrylates, and the major products formed are crosslinked polymers .
Scientific Research Applications
Propan-2-yl phenyl(2,4,6-trimethylbenzoyl)phosphinate is widely used in scientific research due to its effectiveness as a photoinitiator. In chemistry, it is used to initiate polymerization reactions for the synthesis of various polymers. In biology and medicine, it is used in bioprinting applications to create hydrogels and other biomaterials . In industry, it is used in the production of coatings, adhesives, and 3D printing resins .
Mechanism of Action
The mechanism of action of propan-2-yl phenyl(2,4,6-trimethylbenzoyl)phosphinate involves the absorption of light, which elevates its electrons to an excited state. This excited state then undergoes homolytic cleavage to produce free radicals. These free radicals are highly reactive and initiate the polymerization of monomers by opening their double bonds, leading to the formation of polymers .
Comparison with Similar Compounds
Propan-2-yl phenyl(2,4,6-trimethylbenzoyl)phosphinate is similar to other photoinitiators such as lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide. it is unique in its specific absorption spectrum and its ability to initiate polymerization under visible light, which reduces energy consumption and increases curing depth . Other similar compounds include phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide and ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate .
Properties
CAS No. |
91920-04-6 |
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Molecular Formula |
C19H23O3P |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[phenyl(propan-2-yloxy)phosphoryl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C19H23O3P/c1-13(2)22-23(21,17-9-7-6-8-10-17)19(20)18-15(4)11-14(3)12-16(18)5/h6-13H,1-5H3 |
InChI Key |
QSZJAPUVYYDAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)OC(C)C)C |
Origin of Product |
United States |
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